

Stability of 2-[[Tetrahydropyran-2-yl]oxy]methyl]benzyl alcohol under various conditions.

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Compound of Interest

Compound Name: 2-[[Tetrahydropyran-2-yl]oxy]methyl]benzyl Alcohol

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Stability of 2-[[Tetrahydropyran-2-yl]oxy]methyl]benzyl alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of **2-[[Tetrahydropyran-2-yl]oxy]methyl]benzyl alcohol** under various stress conditions. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide is based on the well-established chemical principles governing its constituent functional groups: a tetrahydropyranyl (THP) ether and a primary benzyl alcohol. The information herein is intended to guide researchers in designing and executing stability studies, identifying potential degradation products, and developing stable formulations.

Chemical Structure and Properties

IUPAC Name: [2-(oxan-2-yl)oxymethyl]phenyl]methanol CAS Number: 217433-37-9[1]

Molecular Formula: C₁₃H₁₈O₃ Molecular Weight: 222.28 g/mol

The molecule consists of a benzyl alcohol core where the ortho-methyl group is further functionalized with a hydroxyl group protected as a tetrahydropyranyl (THP) ether. This bifunctional nature dictates its stability profile.

Summary of Stability Profile

The stability of **2-[[Tetrahydropyran-2-yl]oxy]methyl]benzyl alcohol** is primarily influenced by the acid-labile THP ether linkage and the susceptibility of the benzyl alcohol moiety to oxidation. The THP group is a widely used protecting group in organic synthesis due to its ease of installation and removal under acidic conditions, while being stable to a wide range of other reagents.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

The following table summarizes the expected stability of the compound under various stress conditions.

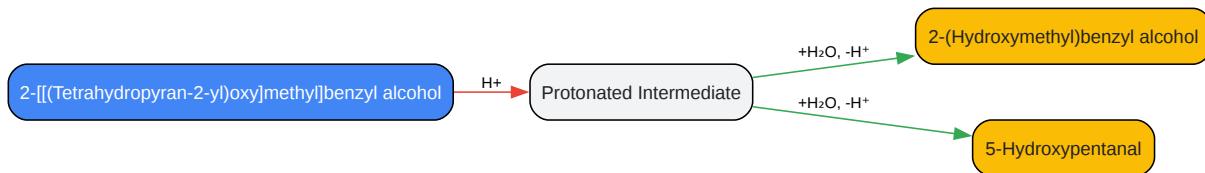
Condition	Expected Stability	Potential Degradation Products
Acidic	Highly Labile	2-(Hydroxymethyl)benzyl alcohol, 5-Hydroxypentanal
Basic	Generally Stable	Minimal degradation expected under typical conditions.
Oxidative	Susceptible to Oxidation	2-[[Tetrahydropyran-2-yl]oxy]methyl]benzaldehyde, 2-[[Tetrahydropyran-2-yl]oxy]methyl]benzoic acid, and subsequent hydrolysis products.
Thermal	Moderately Stable	Potential for desolvation and decomposition at elevated temperatures. Benzyl phenyl ether and benzyl phenyl ketone are known thermal decomposition products of related structures. [7]
Photolytic	Potentially Unstable	Benzyl alcohol derivatives can undergo photocatalytic C-C coupling and oxidation. [8] [9] [10]

Potential Degradation Pathways

The degradation of **2-[(Tetrahydropyran-2-yl)oxy]methyl]benzyl alcohol** can proceed through two primary pathways: hydrolysis of the THP ether and oxidation of the benzyl alcohol.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the THP ether is readily cleaved to yield 2-(hydroxymethyl)benzyl alcohol and 5-hydroxypentanal.[11][12] This is the most anticipated degradation pathway in an acidic environment.

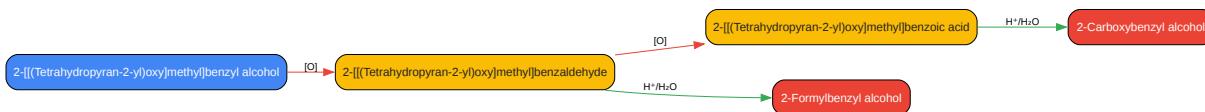


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Figure 1: Acid-Catalyzed Hydrolysis Pathway.

Oxidative Degradation

The primary alcohol of the benzyl group is susceptible to oxidation, which can lead to the formation of the corresponding aldehyde and carboxylic acid.[13][14][15][16][17] These oxidized products may subsequently undergo acid-catalyzed hydrolysis of the THP ether.



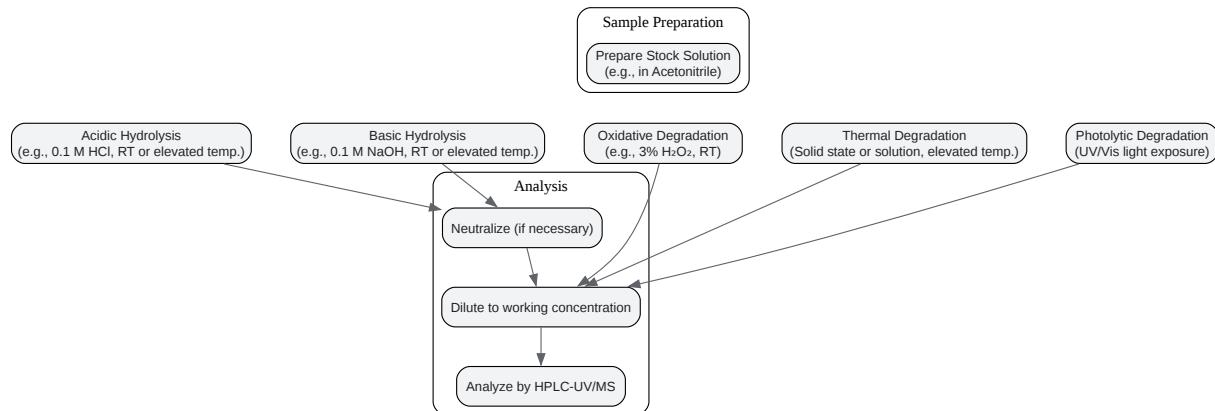
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Figure 2: Oxidative Degradation Pathway.

Experimental Protocols for Stability Testing

The following are generalized protocols for forced degradation studies. These should be adapted and optimized for the specific analytical methodology being used, such as High-Performance Liquid Chromatography (HPLC).[18][19][20]

General Experimental Workflow



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Figure 3: General Workflow for Forced Degradation Studies.

Detailed Methodologies

4.2.1. Acidic Hydrolysis

- Preparation: Prepare a stock solution of **2-[(Tetrahydropyran-2-yl)oxy]methyl]benzyl alcohol** in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
- Stress Application: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. The final concentration of the drug substance will be approximately 0.5 mg/mL.
- Incubation: Store the solution at room temperature and at an elevated temperature (e.g., 60 °C). Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
- Sample Processing: Prior to analysis, neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide. Dilute with mobile phase to the target concentration for analysis.
- Analysis: Analyze the samples by a stability-indicating HPLC method.

4.2.2. Basic Hydrolysis

- Preparation: Use the same stock solution as in the acidic hydrolysis study.
- Stress Application: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
- Incubation and Sampling: Follow the same procedure as for acidic hydrolysis.
- Sample Processing: Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before dilution and analysis.
- Analysis: Analyze by HPLC.

4.2.3. Oxidative Degradation

- Preparation: Use the same stock solution.
- Stress Application: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
- Incubation and Sampling: Store the solution at room temperature and withdraw aliquots at specified time points.
- Sample Processing: Dilute the samples with mobile phase before analysis.
- Analysis: Analyze by HPLC.

4.2.4. Thermal Degradation

- Solid State: Place a known amount of the solid compound in a controlled temperature and humidity chamber (e.g., 60 °C/75% RH). Withdraw samples at specified time points, dissolve in a suitable solvent, and analyze.
- Solution State: Prepare a solution of the compound in a suitable solvent and store it at an elevated temperature (e.g., 60 °C). Withdraw aliquots at specified time points for analysis.

4.2.5. Photostability

- Preparation: Prepare solutions of the compound and expose them to a calibrated light source (e.g., xenon lamp) according to ICH Q1B guidelines. A control sample should be protected from light.
- Analysis: Analyze the exposed and control samples at a specified time point.

Analytical Considerations

A stability-indicating HPLC method should be developed and validated for the analysis of **2-[[Tetrahydropyran-2-yl]oxy]methyl]benzyl alcohol** and its potential degradation products. The method should be able to resolve the parent compound from all significant degradants. A mass spectrometer detector (LC-MS) would be highly beneficial for the identification of unknown degradation products.

Conclusion

The stability of **2-[[Tetrahydropyran-2-yl]oxy]methyl]benzyl alcohol** is governed by the reactivity of its THP ether and benzyl alcohol functionalities. The compound is expected to be highly sensitive to acidic conditions, leading to the cleavage of the THP protecting group. It is also likely to be susceptible to oxidative degradation at the benzyl alcohol position. Stability under basic, thermal, and photolytic conditions should be experimentally determined. The provided protocols offer a framework for conducting comprehensive forced degradation studies to elucidate the stability profile of this molecule. The insights gained from such studies are crucial for the development of stable formulations and for ensuring the quality and safety of drug products containing this molecule.

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